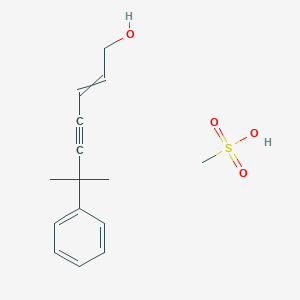
Methanesulfonic acid;6-methyl-6-phenylhept-2-en-4-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid;6-methyl-6-phenylhept-2-en-4-yn-1-ol is a compound that combines the properties of methanesulfonic acid and a complex organic alcohol. Methanesulfonic acid is a strong acid with the chemical formula CH₃SO₃H, known for its high solubility in water and organic solvents. The organic alcohol component, 6-methyl-6-phenylhept-2-en-4-yn-1-ol, is a molecule with multiple functional groups, including an alkyne, an alkene, and a hydroxyl group, making it a versatile compound in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid typically involves the sulfonation of methane. One method is the electrochemical sulfonation of methane using oleum in an electrochemical reactor. This process involves the formation of an initiating species from the electrolyte at a boron-doped diamond anode, under elevated pressure and moderate temperature .
For the synthesis of 6-methyl-6-phenylhept-2-en-4-yn-1-ol, a multi-step organic synthesis is required. This may involve the alkylation of phenylacetylene followed by a series of reactions to introduce the methyl and hydroxyl groups, as well as the double bond.
Industrial Production Methods
Industrial production of methanesulfonic acid can be achieved through the oxidation of dimethylsulfide using chlorine, followed by extraction and purification. This method, developed by the Pennwalt Corporation, is used to produce high-purity methanesulfonic acid .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid is a strong acid and can participate in various acid-catalyzed reactions, such as esterification and alkylation. It is also used in the electrodeposition of metals and in redox flow batteries .
6-methyl-6-phenylhept-2-en-4-yn-1-ol can undergo a variety of organic reactions due to its multiple functional groups. These include:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The alkyne and alkene groups can be reduced to alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group in 6-methyl-6-phenylhept-2-en-4-yn-1-ol would yield a ketone or aldehyde, while reduction of the alkyne and alkene groups would yield a fully saturated hydrocarbon.
Scientific Research Applications
Methanesulfonic acid is widely used in green chemistry as a Brønsted acid catalyst for esterification and alkylation reactions. It is also employed in biodiesel production, electroplating, and redox flow batteries .
6-methyl-6-phenylhept-2-en-4-yn-1-ol, due to its complex structure, can be used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. Its multiple functional groups make it a valuable building block in organic synthesis.
Mechanism of Action
Methanesulfonic acid acts as a strong acid, donating protons to various substrates, facilitating acid-catalyzed reactions. Its high solubility and stability make it an effective catalyst in both aqueous and organic media .
The mechanism of action for 6-methyl-6-phenylhept-2-en-4-yn-1-ol depends on the specific reaction it undergoes. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent.
Comparison with Similar Compounds
Similar Compounds
Sulfuric Acid (H₂SO₄): Another strong acid used in similar applications but is more corrosive and less environmentally friendly compared to methanesulfonic acid.
Trifluoromethanesulfonic Acid (CF₃SO₃H): A stronger acid than methanesulfonic acid, used in superacid chemistry but is more expensive and less commonly used.
Uniqueness
Methanesulfonic acid is unique due to its combination of strong acidity, high solubility, and low corrosivity. It is also biodegradable, making it a more environmentally friendly option compared to other strong acids .
6-methyl-6-phenylhept-2-en-4-yn-1-ol is unique due to its multiple functional groups, allowing it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
143098-38-8 |
|---|---|
Molecular Formula |
C15H20O4S |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
methanesulfonic acid;6-methyl-6-phenylhept-2-en-4-yn-1-ol |
InChI |
InChI=1S/C14H16O.CH4O3S/c1-14(2,11-7-4-8-12-15)13-9-5-3-6-10-13;1-5(2,3)4/h3-6,8-10,15H,12H2,1-2H3;1H3,(H,2,3,4) |
InChI Key |
NPJRQZSELRIQAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC=CCO)C1=CC=CC=C1.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1,3-bis(phenylmethyl)-](/img/structure/B12547566.png)
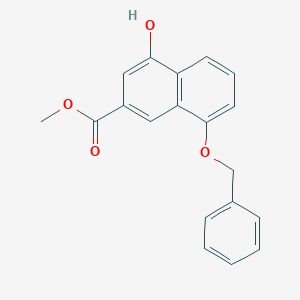
![1-[(Ethoxycarbonothioyl)disulfanyl]-1-sulfanylidenehexane](/img/structure/B12547589.png)
![2-Methyl-N-[(pyren-1-YL)methyl]propanamide](/img/structure/B12547597.png)
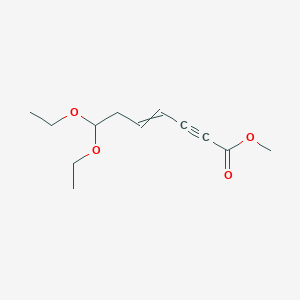
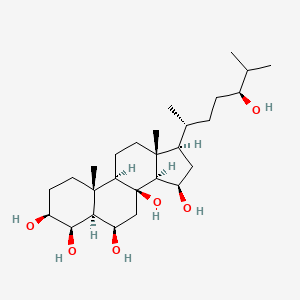

![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-hydroxybenzoate](/img/structure/B12547619.png)
![2-Ethyl-3-[(propan-2-yl)oxy]pyrazine](/img/structure/B12547626.png)
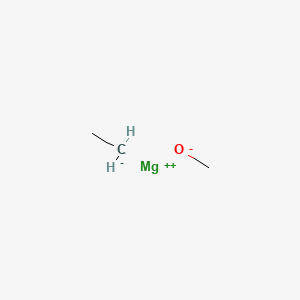
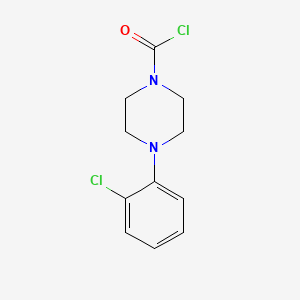


![2-[(Phenylsulfanyl)methyl]-3-propyloxirane](/img/structure/B12547658.png)
